molecular formula C60H117N21O11 B12108587 myristoyl-DL-Arg-DL-Lys-DL-Arg-DL-xiThr-DL-Leu-DL-Arg-DL-Arg-DL-Leu-OH

myristoyl-DL-Arg-DL-Lys-DL-Arg-DL-xiThr-DL-Leu-DL-Arg-DL-Arg-DL-Leu-OH

Cat. No.: B12108587
M. Wt: 1308.7 g/mol
InChI Key: ACOMZWCCEWXWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoyl-DL-Arg-DL-Lys-DL-Arg-DL-xiThr-DL-Leu-DL-Arg-DL-Arg-DL-Leu-OH is a synthetic peptide known for its inhibitory effects on protein kinase C (PKC).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myristoyl-DL-Arg-DL-Lys-DL-Arg-DL-xiThr-DL-Leu-DL-Arg-DL-Arg-DL-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Myristoyl-DL-Arg-DL-Lys-DL-Arg-DL-xiThr-DL-Leu-DL-Arg-DL-Arg-DL-Leu-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered biological activities, which can be used for further research and development .

Mechanism of Action

The mechanism of action of Myristoyl-DL-Arg-DL-Lys-DL-Arg-DL-xiThr-DL-Leu-DL-Arg-DL-Arg-DL-Leu-OH involves the inhibition of protein kinase C (PKC). This inhibition occurs through competitive binding to the enzyme’s active site, preventing the phosphorylation of target proteins. The compound’s myristoyl group enhances its membrane permeability, allowing it to effectively reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Myristoyl-DL-Arg-DL-Lys-DL-Arg-DL-xiThr-DL-Leu-DL-Arg-DL-Arg-DL-Leu-OH is unique due to its specific amino acid sequence and the presence of the myristoyl group, which enhances its biological activity and membrane permeability. This makes it a valuable tool for studying PKC inhibition and its effects on cellular processes .

Properties

Molecular Formula

C60H117N21O11

Molecular Weight

1308.7 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-(diaminomethylideneamino)-2-(tetradecanoylamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C60H117N21O11/c1-7-8-9-10-11-12-13-14-15-16-17-29-47(83)74-40(25-20-31-70-57(62)63)49(84)75-41(24-18-19-30-61)50(85)77-44(28-23-34-73-60(68)69)53(88)81-48(39(6)82)55(90)79-45(35-37(2)3)54(89)78-42(26-21-32-71-58(64)65)51(86)76-43(27-22-33-72-59(66)67)52(87)80-46(56(91)92)36-38(4)5/h37-46,48,82H,7-36,61H2,1-6H3,(H,74,83)(H,75,84)(H,76,86)(H,77,85)(H,78,89)(H,79,90)(H,80,87)(H,81,88)(H,91,92)(H4,62,63,70)(H4,64,65,71)(H4,66,67,72)(H4,68,69,73)

InChI Key

ACOMZWCCEWXWJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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